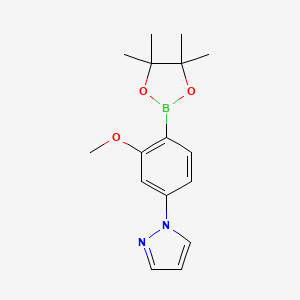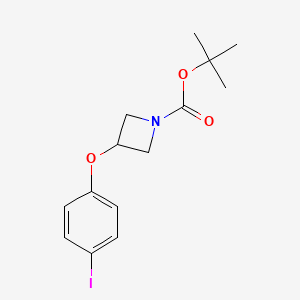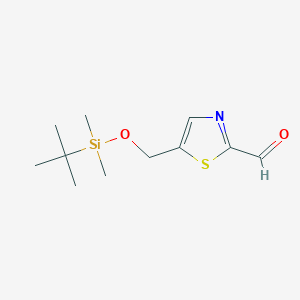
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
“2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1446478-70-1 . It has a molecular weight of 278.61 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Fluorinated Compounds
Research by Ichikawa et al. (2002) explored the synthesis of ring-fluorinated hetero- and carbocycles utilizing β,β-Difluorostyrenes, which relates to the chemistry of compounds like 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride. They found that these compounds undergo intramolecular nucleophilic substitution, leading to the formation of various fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes (Ichikawa et al., 2002).
Development of Novel Sulfonylureas
A study by Gegen Ta-n (2015) involved synthesizing novel N-substituted phenyl benzenesulfonylureas, indicating the role of benzenesulfonyl derivatives in the development of new chemical entities. This synthesis pathway could potentially involve compounds like this compound (Gegen Ta-n, 2015).
Palladium-Catalyzed Sulfonylation
In the work of Sasmal et al. (2018), the palladium-catalyzed ortho-directed C–H bond sulfonylation using halo-substituted benzenesulfonyl chlorides was investigated. This research highlights the use of such compounds in creating halo-substituted diarylsulfones, a process where this compound might be relevant (Sasmal et al., 2018).
Electrophilic Difluoromethylthiolation
Ismalaj et al. (2016) explored the electrophilic (benzenesulfonyl)difluoromethylthiolation using a novel shelf-stable reagent. This research demonstrates the potential application of benzenesulfonyl compounds in introducing fluoroalkylthiolated groups in various molecules (Ismalaj et al., 2016).
Application in Fluorination Reactions
Mori and Morishima (1994) conducted a study on fluorination reactions of specific furanoses, a process where compounds like this compound could be utilized for introducing fluorine atoms into complex organic molecules (Mori & Morishima, 1994).
properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNWSWWIAWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)

![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)


![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)







